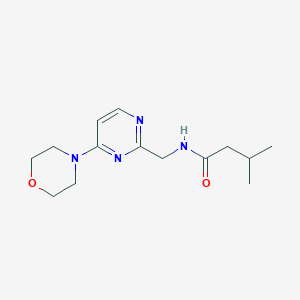

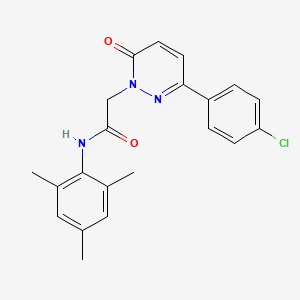

![molecular formula C8H14ClNO3 B2694244 Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate CAS No. 2247107-36-2](/img/structure/B2694244.png)

Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate is a chemical compound with the CAS Number: 2247107-36-2 . It has a molecular weight of 207.66 . The IUPAC name for this compound is ethyl ((3R,4S)-4-chlorotetrahydrofuran-3-yl)(methyl)carbamate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is synthesized by taking glycine ethyl ester as a raw material through amino-added protective group, ring closure, substitution, coupling, catalytic hydrogenation, hydrolysis and deprotection in sequence .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14ClNO3/c1-3-13-8(11)10(2)7-5-12-4-6(7)9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 . This code provides a unique identifier for the molecular structure of this compound.Scientific Research Applications

Synthesis and Characterization Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate is part of a class of compounds involved in various synthesis processes and chemical studies. For example, it is closely related to ethyl (R)-4-chloro-3-hydroxybutyrate, a compound used as a precursor in the synthesis of several pharmacologically valuable products, including L-carnitine. The synthesis involves stereoselective biotechnology methods in enzymatic reactions, showcasing the compound's role in producing optically pure products through asymmetric hydrogenation processes. This process is optimized in microfluidic chip reactors under different solvent phases, indicating the compound's utility in fine chemical synthesis and the potential for scalable production methods (Kluson et al., 2019).

Nuclear Magnetic Resonance (NMR) Studies Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate and its derivatives have been the subject of NMR studies to understand their chemical behavior in different solvents. Such research is crucial for elucidating the structural and electronic characteristics of these compounds, which can inform their applications in various fields, including pharmaceuticals and materials science. The studies on ethyl N-substituted carbamates reveal insights into their isomeric forms and the influence of substituents on their chemical shifts, aiding in the identification and development of novel compounds with desired properties (Soignet et al., 1974).

properties

IUPAC Name |

ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-3-13-8(11)10(2)7-5-12-4-6(7)9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAZTZNCESIFSA-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C1COCC1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N(C)[C@@H]1COC[C@H]1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

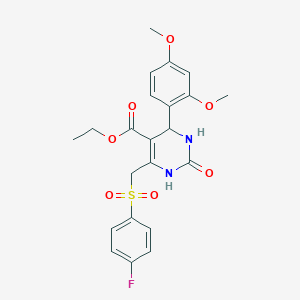

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2694162.png)

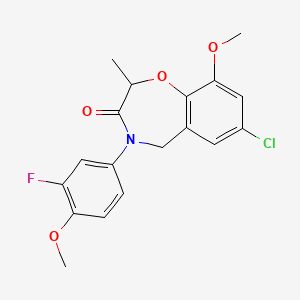

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2694164.png)

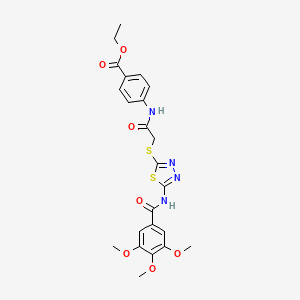

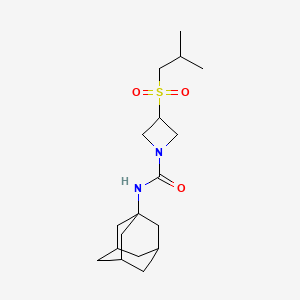

![(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2694165.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2694169.png)

![Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2694171.png)

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2694172.png)

![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)